3-Phosphonopropionic acid

Catalog No.
S576565
CAS No.
5962-42-5
M.F
C3H7O5P
M. Wt
154.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phosphonopropionic acid

CAS Number

5962-42-5

Product Name

3-Phosphonopropionic acid

IUPAC Name

3-phosphonopropanoic acid

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

InChI

InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8)

InChI Key

NLBSQHGCGGFVJW-UHFFFAOYSA-N

SMILES

C(CP(=O)(O)O)C(=O)O

Solubility

3.17 M

Synonyms

3-phosphopropionate, beta-phosphonopropionic acid, carboxyethylphosphonic acid, CEPA cpd

Canonical SMILES

C(CP(=O)(O)O)C(=O)O

Surface Modification

3-Phosphonopropionic acid (3-PPA) finds application in scientific research for surface modification purposes. Studies have explored its potential in enhancing the corrosion resistance and biocompatibility of magnesium alloys, which are promising materials for biodegradable implants. A study published in the journal Materials Science and Engineering: C found that combining 3-PPA with other molecules like dopamine and 3-aminopropyltrimethoxysilane (APTMS) could form a self-assembled layer on the surface of magnesium alloy, improving its corrosion resistance and blood compatibility. []

Other Research Areas

-PPA is also being investigated in other scientific research areas, including:

  • Synthesis of functional molecules: 3-PPA can serve as a building block in the synthesis of various functional molecules, including those with potential applications in drug discovery.
  • Preparation of nanoparticles: Researchers are exploring the use of 3-PPA in the preparation of nanoparticles with specific properties for various applications.

3-Phosphonopropionic acid is a phosphonic acid derivative characterized by the presence of a phosphonic acid group attached to a propionic acid moiety. Its molecular formula is C3H7O5PC_3H_7O_5P with a molecular weight of approximately 154.06 g/mol. The compound appears as a white to light yellow crystalline solid and is soluble in water, with a melting point ranging from 165 °C to 180 °C .

This compound is also known by several synonyms, including β-Phosphonopropionic acid and (2-Carboxyethyl)phosphonic acid, among others . The structural representation includes a carboxylic acid group and a phosphonic acid group, which contribute to its unique chemical properties.

Currently, there is no documented research on the specific mechanism of action of 3-PPA in biological systems.

Limited information exists on the safety profile of 3-PPA. As with most organic acids, it can potentially cause irritation upon contact with skin or eyes. Due to the presence of phosphonate group, it's advisable to handle it with appropriate personal protective equipment like gloves and goggles [].

Future Research Directions

While current research is limited, 3-PPA's structure suggests potential applications in various fields:

  • Material Science: The phosphonate group can be used to functionalize surfaces for specific applications [].
  • Biomedical Research: The phosphonate group can mimic the structure of naturally occurring phosphate groups in biological molecules, potentially leading to new drug discovery efforts [].
Typical of carboxylic acids and phosphonic acids. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The phosphonic group can participate in nucleophilic reactions, making it useful in synthetic organic chemistry .

The compound's reactivity is largely influenced by the presence of the phosphonic acid functional group, which can form stable complexes with metal ions.

Research indicates that 3-phosphonopropionic acid exhibits significant biological activity, particularly in the context of biomaterials and corrosion resistance in magnesium alloys. Studies have shown that it can enhance biocompatibility and promote osteogenic activity when used in coatings for magnesium-based implants . Additionally, it has been investigated for its potential role in cellular signaling pathways due to its structural similarity to other biologically active phosphonates.

Several methods exist for synthesizing 3-phosphonopropionic acid, including:

  • Phosphorylation of Propionic Acid: This involves the reaction of propionic acid with phosphorus-containing reagents under acidic or basic conditions.
  • Hydrolysis of Phosphonylated Compounds: Starting from more complex phosphonylated derivatives that can be hydrolyzed to yield 3-phosphonopropionic acid.
  • Condensation Reactions: Utilizing appropriate starting materials such as alkyl halides and phosphorous acid under controlled conditions .

Each method offers different yields and purity levels, allowing for flexibility depending on the desired application.

3-Phosphonopropionic acid finds applications in various fields:

  • Biomaterials: Used in the development of coatings for magnesium alloys to improve biocompatibility and corrosion resistance.
  • Agriculture: It may serve as a plant growth regulator or fertilizer additive due to its phosphorus content.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other phosphonic compounds and pharmaceuticals .

Studies focusing on the interactions of 3-phosphonopropionic acid with biological systems have revealed its potential effects on cellular behavior. For instance, its self-assembly properties have been explored in relation to enhancing the corrosion resistance of magnesium alloys . Furthermore, its interaction with various metal ions has implications for developing new biomaterials with tailored properties.

Several compounds share structural similarities with 3-phosphonopropionic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
Phosphonoacetic AcidC2H5O4PC_2H_5O_4PSimpler structure; used as an herbicide
Aminomethylphosphonic AcidC2H8NO5PC_2H_8NO_5PContains an amine group; involved in glyphosate metabolism
2-Hydroxyethylphosphonic AcidC2H7O4PC_2H_7O_4PHydroxyl group addition; used in agriculture

3-Phosphonopropionic acid's unique combination of carboxylic and phosphonic functionalities allows it to participate in diverse

Physical Description

Liquid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

154.00311032 g/mol

Monoisotopic Mass

154.00311032 g/mol

Heavy Atom Count

9

UNII

8DM1R7808M

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 79 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5962-42-5

Wikipedia

2-Carboxyethylphosphonic Acid

General Manufacturing Information

Utilities
Propanoic acid, 3-phosphono-: ACTIVE

Dates

Modify: 2023-08-15

Effects of self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane and dopamine on the corrosion behaviors and biocompatibility of a magnesium alloy

Chang-Jiang Pan, Yu Hou, Ya-Nan Wang, Fei Gao, Tao Liu, Yan-Hua Hou, Yu-Fu Zhu, Wei Ye, Ling-Ren Wang
PMID: 27287107   DOI: 10.1016/j.msec.2016.05.038

Abstract

Magnesium based alloys are attracting tremendous interests as the novel biodegradable metallic biomaterials. However, the rapid in vivo degradation and the limited surface biocompatibility restrict their clinical applications. Surface modification represents one of the important approaches to control the corrosion rate of Mg based alloys and to enhance the biocompatibility. In the present study, in order to improve the corrosion resistance and surface biocompatibility, magnesium alloy (AZ31B) was modified by the alkali heating treatment followed by the self-assembly of 3-phosphonopropionic acid, 3-aminopropyltrimethoxysilane (APTMS) and dopamine, respectively. The results of attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and X-ray photoelectron spectra (XPS) indicated that the molecules were successfully immobilized on the magnesium alloy surface by the self-assembly. An excellent hydrophilic surface was obtained after the alkali heating treatment and the water contact angle increased to some degree after the self-assembly of dopamine, APTMS and 3-phosphonopropionic acid, however, the hydrophilicity of the modified samples was better than that of the pristine magnesium substrate. Due to the formation of the passivation layer after the alkali heating treatment, the corrosion resistance of the magnesium alloy was obviously improved. The corrosion rate further decreased to varying degrees after the self-assembly surface modification. The blood compatibility of the pristine magnesium was significantly improved after the surface modification. The hemolysis rate was reduced from 56% of the blank magnesium alloy to 18% of the alkali heating treated sample and the values were further reduced to about 10% of dopamine-modified sample and 7% of APTMS-modified sample. The hemolysis rate was below 5% for the 3-phosphonopropionic acid modified sample. As compared to the pristine magnesium alloy, fewer platelets were attached and activated on the modified surfaces and the activated partial thromboplastin times (APTT) were prolonged to some degree. Furthermore, the modified samples showed good cytocompatibility. Endothelial cells exhibited the improved proliferative profiles in terms of CCK-8 assay as compared to those on the pristine magnesium alloy. The modified samples showed better endothelial cell adhesion and spreading than the pristine magnesium alloy. Taking all these results into consideration, the method of this study can be used to modify the magnesium alloy surface to improve the corrosion resistance and biocompatibility simultaneously.


The role of surface modification for TiO2 nanoparticles in cancer cells

Jin Xie, Xiaobo Pan, Mengyan Wang, Jiong Ma, Yiyan Fei, Pei-Nan Wang, Lan Mi
PMID: 27003465   DOI: 10.1016/j.colsurfb.2016.03.029

Abstract

Titanium dioxide nanoparticles (TiO2 NPs) have a potential in the field of biological application. However, its poor dispersibility in water hampered its applications. In this study, 3-phosphonopropionic acid and 3-aminopropyl-triethoxysilane were respectively used for surface modification on TiO2 NPs with negative and positive surface charges (denoted as TiO2-COOH and TiO2-NH2). Zeta potentials of the prepared samples with high absolute value demonstrate the great improvement in their dispersibility. In terms of viability experiment, both TiO2-COOH and TiO2-NH2 showed low cytotoxicity. The cellular uptake efficiency and the uptake pathways of TiO2-COOH and TiO2-NH2 for cancer cells were studied. The exocytosis of TiO2-NH2 was also observed in the experiment.


Organophosphorous functionalization of magnetite nanoparticles

B Kalska-Szostko, M Rogowska, D Satuła
PMID: 23907054   DOI: 10.1016/j.colsurfb.2013.07.004

Abstract

In this work magnetite nanoparticles covered by gold and silver shell were obtained. Analyzed particles were modified by two kinds of organophosphorous compounds: 3-phosphonopropionic acid and 16-phosphonohexadecanoic acid. Enzyme immobilization on particles modified in such a way was tested. The crystal structure of obtained nanoparticles was characterized by transmission electron microscopy and X-ray diffraction. Possible changes on the surfaces were analyzed by the use of infrared spectroscopy. Magnetic properties were studied by Mössbauer spectroscopy.


Design of a metal primer containing a dithiooctanoate monomer and a phosphonic acid monomer for bonding of prosthetic light-curing resin composite to gold, dental precious and non-precious metal alloys

Kunio Ikemura, Toshihide Fujii, Noriyuki Negoro, Takeshi Endo, Yoshinori Kadoma
PMID: 21597216   DOI: 10.4012/dmj.2010-163

Abstract

The effect of metal primers on adhesion of a resin composite to dental metal alloys was investigated. Experimental primers containing a dithiooctanoate monomer [10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT) or 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT)] and a phosphonic acid monomer [6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP)] were prepared. After treating Au, Au alloy, Ag alloy, Au-Ag-Pd alloy, and Ni-Cr alloy with the experimental primers, their shear bond strengths (SBSs) with a prosthetic light-curing resin composite (Solidex, Shofu Inc., Japan) were measured after 1-day storage followed by 5,000 thermal cycles. The SBSs between Solidex and the primer-treated metals which were incubated in air at 50°C for 2 months were further measured. Results showed that the SBSs [mean (SD)] of all metal adherends treated with primer DT-PA-1 (5.0 wt% 10-MDDT, 1.0 wt% 6-MHPA) ranged between 31.2 (5.2) and 34.5 (5.8) MPa. The SBSs of the primer-treated metals did not degrade after 2-month incubation at 50°C. Therefore, a combined primer application consisting of a dithiooctanoate monomer and a phosphonic acid monomer provided efficacious bonding to Au as well as precious and non-precious metal alloys.


Synthesis, chiral high performance liquid chromatographic resolution and enantiospecific activity of a potent new geranylgeranyl transferase inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid

Charles E McKenna, Boris A Kashemirov, Katarzyna M Błazewska, Isabelle Mallard-Favier, Charlotte A Stewart, Javier Rojas, Mark W Lundy, Frank H Ebetino, Rudi A Baron, James E Dunford, Marie L Kirsten, Miguel C Seabra, Joy L Bala, Mong S Marma, Michael J Rogers, Fraser P Coxon
PMID: 20394422   DOI: 10.1021/jm900232u

Abstract

3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC, 1) is a phosphonocarboxylate (PC) analogue of 2-(3-pyridyl)-1-hydroxyethylidenebis(phosphonic acid) (risedronic acid, 2), an osteoporosis drug that decreases bone resorption by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, preventing protein prenylation. 1 has lower bone affinity than 2 and weakly inhibits Rab geranylgeranyl transferase (RGGT), selectively preventing prenylation of Rab GTPases. We report here the synthesis and biological studies of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC, 3), the PC analogue of minodronic acid 4. Like 1, 3 selectively inhibited Rab11 vs. Rap 1A prenylation in J774 cells, and decreased cell viability, but was 33-60x more active in these assays. After resolving 3 by chiral HPLC (>98% ee), we found that (+)-3-E1 was much more potent than (-)-3-E2 in an isolated RGGT inhibition assay, approximately 17x more potent (LED 3 microM) than (-)-3-E2 in inhibiting Rab prenylation in J774 cells and >26x more active in the cell viability assay. The enantiomers of 1 exhibited a 4-fold or smaller potency difference in the RGGT and prenylation inhibition assays.


Inclusion of ionization states of ligands in affinity calculations

Serena Donnini, Alessandra Villa, Gerrit Groenhof, Alan E Mark, Rik K Wierenga, André H Juffer
PMID: 19089986   DOI: 10.1002/prot.22326

Abstract

When estimating binding affinities of a ligand, which can exists in multiple forms, for a target molecule, one must consider all possible competing equilibria. Here, a method is presented that estimates the contribution of the protonation equilibria of a ligand in solution to the measured or calculated binding affinity. The method yields a correction to binding constants that are based on the total concentration of inhibitor (the sum of all ionized forms of the inhibitor in solution) to account for the complexed form of the inhibitor only. The method is applied to the calculation of the difference in binding affinity of two inhibitors, 2-phosphoglycolate (PGA) and its phoshonate analog 3-phosphonopropionate (3PP), for the glycolytic enzyme triosephosphate isomerase. Both inhibitors have three titrating sites and exist in solution as a mixture of different forms. In this case the form that actually binds to the enzyme is present at relative low concentrations. The contributions of the alternative forms to the difference in binding energies is estimated by means of molecular dynamics simulations and corrections. The inhibitors undergo a pK(a) shift upon binding that is estimated by ab initio calculations. An interesting finding is that the affinity difference of the two inhibitors is not due to different interactions in the active site of the enzyme, but rather due to the difference in the solvation properties of the inhibitors.


Antibody-conjugated soybean oil-filled calcium phosphate nanoshells for targetted delivery of hydrophobic molecules

H T Schmidt, M Kroczynski, J Maddox, Y Chen, R Josephs, A E Ostafin
PMID: 17123921   DOI: 10.1080/09687860600945792

Abstract

Hollow calcium phosphate nanoparticles capable of encapsulating poorly water-soluble molecules were produced by self-assembly. Previously reported were solid calcium phosphate nanoparticles and water-filled calcium phosphate nanocapsules suited for encapsulating mostly hydrophilic, but not hydrophobic compounds. Here, calcium phosphate was deposited around 100 nm diameter, 1,2-dioleoyl-sn-glycero-3-phosphate stabilized soybean oil nanoemulsions using either calcium chloride or NaOH titrations to achieve shell thickness between 20-70 nm. The surface was functionalized with carboxylic acid via the addition of carboxyethylphosphonic acid to attach Molecular Probes AB-594C antibody using sulpho-n-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with an efficiency of approximately 70%, while retaining near complete antibody function. Hydrophobic pyrene was encapsulated with an efficiency of 95%, at concentrations much higher than its water solubility limit, and exhibited spectral features characteristic of a hydrophobic environment. These materials can be used in the targeted delivery of many useful, yet poorly water-soluble pharmaceutical and nutraceutical compounds.


Organophosphorous modifications of multifunctional magnetic nanowires

B Kalska-Szostko, E Orzechowska, U Wykowska
PMID: 23886786   DOI: 10.1016/j.colsurfb.2013.05.033

Abstract

In the presented study, efforts have been undertaken to obtain the magnetic nanowires of multisegmental internal structure by AC and DC electrodeposition methods. The core-shell nanowires were obtained by wetting chemical deposition followed by thermal crystallization and electrodeposition. Such nanowires were tested to obtain functionalization by organophosphorous compounds and finally immobilize enzymes like trypsin. All obtained nanostructures were tested by X-ray diffraction, infrared spectroscopy and transmission electron microscopy.


THE OCCURRENCE OF ALPHA-AMINO-BETA-PHOSPHONOPROPIONIC ACID IN THE ZOANTHID, ZOANTHUS SOCIATUS, AND THE CILIATE, TETRAHYMENA PYRIFORMIS

J S KITTREDGE, R R HUGHES
PMID: 14214094   DOI: 10.1021/bi00895a026

Abstract




Effects of a newly designed HEMA-free, multi-purpose, single-bottle, self-etching adhesive on bonding to dental hard tissues, zirconia-based ceramics, and gold alloy

Kunio Ikemura, Yoshiyuki Jogetsu, Kazuya Shinno, Toshiyuki Nakatsuka, Takeshi Endo, Yoshinori Kadoma
PMID: 21946481   DOI: 10.4012/dmj.2011-076

Abstract

This study investigated the bonding effectiveness of newly designed self-etching adhesives to four types of adherends--enamel, dentin, zirconia, and gold (Au) alloy. Five experimental adhesives were prepared, which contained 3.0-5.0 wt% 6-methacryloyloxyhexyl phosphonoacetate (6-MHPA) or 6-methacryloyloxyhexyl 3-phosphonopropionate (6-MHPP), 3.0 wt% 4-acryloyloxyethoxycarbonylphthalic acid (4-AET) or 17.0 wt% 4-methacryloyloxyethoxycarbonylphthalic acid (4-MET), 0-0.5 wt% 6-methacryloyloxyhexyl 6,8-dithiooctanoate (6-MHDT) or 10-methacryloyloxydecyl 6,8-dithiooctanoate (10-MDDT), and varying contents of Bis-GMA, dimethacrylate monomers, water, acetone, and a photoinitiator system. After 2,000 times of thermal cycling, shear bond strengths (SBSs) between a resin composite (Beautifil II, Shofu Inc., Japan) and the four adherends, bonded using the experimental adhesives, were measured at 1.0 mm/min. No statistically significant differences in SBS for bonding to ground enamel, dentin, sandblasted zirconia and Au alloy (p>0.05) were found between experimental adhesives which contained 6-MHPA and/or 6-MHPP, 4-MET or 4-AET, 6-MHDT and/or 10-MDDT, Bis-GMA, and dimethacrylates. An adhesive layer of less than 5.0 µm thickness, by scanning electron microscopy observation, revealed strong adhesion to the four adherends. Therefore, the newly designed multi-purpose, self-etching adhesive strongly adhered to all the four adherend materials tested.


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